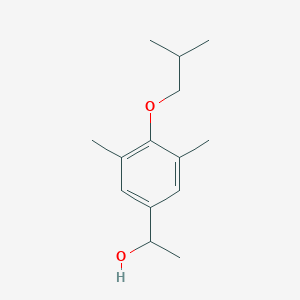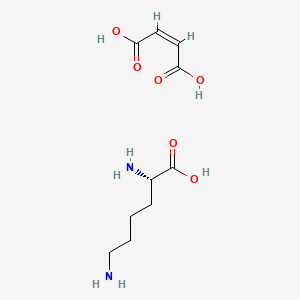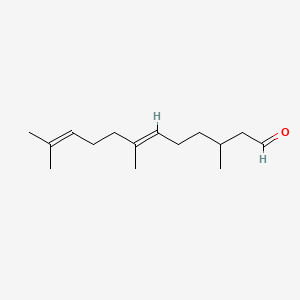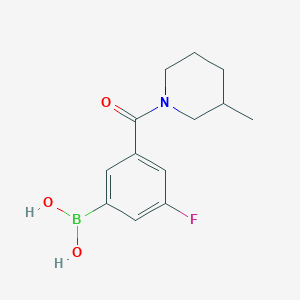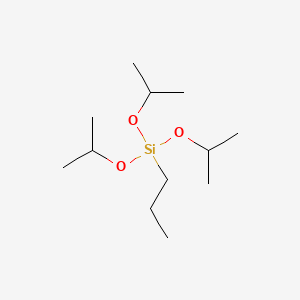
Tris(1-methylethoxy)propylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1-methylethoxy)propylsilane is an organosilicon compound with the molecular formula C12H28O3Si and a molecular weight of 248.43 g/mol . This compound is known for its unique chemical properties and is widely used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(1-methylethoxy)propylsilane can be synthesized through the reaction of propyltrichlorosilane with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(1-methylethoxy)propylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: this compound can undergo substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Tris(1-methylethoxy)propylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: This compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: this compound is employed in the production of advanced materials, including coatings and adhesives
Mécanisme D'action
The mechanism of action of tris(1-methylethoxy)propylsilane involves its interaction with various molecular targets. In chemical reactions, it acts as a silane donor, facilitating the formation of silicon-carbon bonds. The pathways involved include nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Triisopropylsilane: Another organosilicon compound with similar properties but different applications.
Trimethoxypropylsilane: Similar in structure but with methoxy groups instead of isopropoxy groups.
Uniqueness: Tris(1-methylethoxy)propylsilane is unique due to its specific combination of isopropoxy groups and propylsilane backbone, which imparts distinct chemical reactivity and stability compared to other silanes .
Propriétés
Numéro CAS |
35108-12-4 |
|---|---|
Formule moléculaire |
C12H28O3Si |
Poids moléculaire |
248.43 g/mol |
Nom IUPAC |
tri(propan-2-yloxy)-propylsilane |
InChI |
InChI=1S/C12H28O3Si/c1-8-9-16(13-10(2)3,14-11(4)5)15-12(6)7/h10-12H,8-9H2,1-7H3 |
Clé InChI |
MQVCTPXBBSKLFS-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](OC(C)C)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


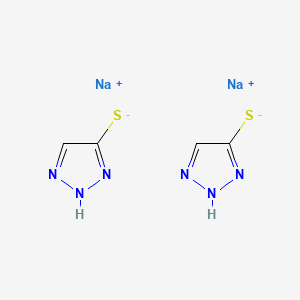
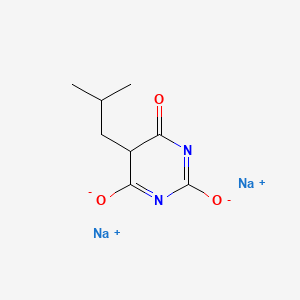
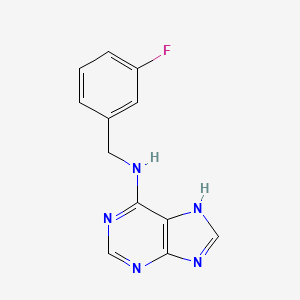
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

